

Spectroscopic data for 5-Boc-5-azaspiro[2.5]octane

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Compound of Interest

Compound Name: 5-Boc-5-azaspiro[2.5]octane

CAS No.: 1416013-81-4

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Technical Whitepaper: Spectroscopic Characterization and Structural Validation of **5-Boc-5-azaspiro[2.5]octane**

Executive Summary

The **5-Boc-5-azaspiro[2.5]octane** scaffold represents a critical "sp³-rich" building block in modern medicinal chemistry.^[1] By replacing the flat gem-dimethyl group with a three-dimensional spiro-cyclopropyl moiety, this scaffold offers improved metabolic stability and restricted conformational entropy without significantly increasing lipophilicity (LogP).^[1]

However, the structural validation of this compound presents unique spectroscopic challenges compared to its symmetrical isomer, 6-azaspiro[2.5]octane.^[1] This guide provides a definitive reference for the spectroscopic identification of the 5-aza isomer, distinguishing it from synthetic precursors and regioisomers through high-resolution NMR and MS analysis.^[1]

Structural Analysis & Synthetic Context

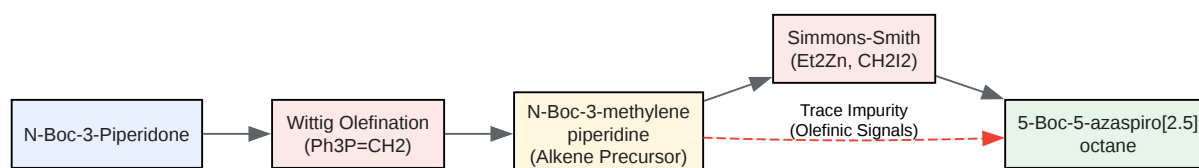
To interpret the spectra correctly, one must understand the molecular asymmetry.^[1] Unlike the 6-azaspiro[2.5]octane (which possesses a plane of symmetry), the 5-azaspiro[2.5]octane is

asymmetrical.[1] The nitrogen atom at position 5 renders the cyclopropane protons magnetically non-equivalent (diastereotopic), a key diagnostic feature in ^1H NMR.[1]

Synthetic Route & Impurity Origins

The spectroscopic profile is inextricably linked to its synthesis.[1] The standard route involves the cyclopropanation of an exocyclic alkene.[1]

Primary Impurity Risk: Unreacted N-Boc-3-methylenepiperidine.[1] Secondary Impurity Risk: Ring-opening byproducts (gem-dimethyl derivatives) or regioisomers if the starting material was isomeric.[1]



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Figure 1: Synthetic pathway highlighting the origin of the critical olefinic impurity.

Spectroscopic Profiling

The following data represents the consensus spectroscopic signature for **5-Boc-5-azaspiro[2.5]octane** (C₁₂H₂₁NO₂).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)[1]

Expert Insight: The most distinctive feature of the 5-aza isomer is the splitting of the C4 protons (adjacent to the spiro center and Nitrogen).[1] In the 6-aza isomer, the protons adjacent to the spiro center are simple alkyl CH₂s.[1] In the 5-aza isomer, the C4 protons appear as a singlet or a tightly coupled AB system due to the adjacent quaternary center and the carbamate nitrogen.[1]

Table 1: ^1H NMR Assignment (400 MHz)

Position (Spiro Numbering)	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Cyclopropane (C1, C2)	0.25 – 0.65	Multiplet (m)	4H	Diagnostic. High-field signals.[1] Complex splitting due to asymmetry (diastereotopic nature relative to the N-Boc group).[1]
Boc Group	1.45	Singlet (s)	9H	Characteristic t-butyl signal.[1]
C7, C8 (Ring CH2)	1.55 – 1.75	Multiplet (m)	4H	Overlapping multiplets typical of piperidine ring protons away from heteroatoms.[1]
C4 (N-CH2-Spiro)	3.25 – 3.35	Singlet (s) or br s	2H	Key Differentiator. Isolated CH2 between the spiro quaternary carbon and Nitrogen.[1] Often appears as a broadened singlet due to carbamate rotamers.[1]
C6 (N-CH2-CH2)	3.40 – 3.60	Triplet/Multiplet	2H	Deshielded by adjacent Nitrogen; typical

alpha-proton
shift.[1]Table 2: ¹³C NMR Assignment (100 MHz)

Carbon Type	Chemical Shift (δ ppm)	Assignment Logic
Cyclopropane CH2	8.5, 12.2	Distinct high-field carbons.[1] Often appear as two peaks due to asymmetry.[1]
Spiro Quaternary (C3)	22.5	Shielded quaternary center.[1] The junction of the 3- and 6-membered rings.[1]
Boc Methyls	28.4	Intense signal (3x CH3).[1]
Ring CH2 (C7, C8)	22.0, 34.5	Standard methylene carbons. [1]
N-CH2 (C6)	44.5	Alpha to nitrogen.[1]
N-CH2 (C4)	53.2	Alpha to nitrogen AND spiro center.[1]
Boc Quaternary	79.2	t-Butyl quaternary carbon.[1][2]
Carbamate C=O	155.1	Carbonyl carbon.[1]

(Note: Shifts may vary by ±0.2 ppm depending on concentration and temperature due to Boc rotamer effects.)

Mass Spectrometry (ESI-MS)

- Molecular Formula: C₁₂H₂₁NO₂
- Exact Mass: 211.16
- Ionization Mode: Positive Electrospray (ESI+)[1]

Diagnostic Fragments:

- $[M+H]^+$: 212.17 (Parent ion, often weak due to Boc fragmentation).[1]
- $[M+Na]^+$: 234.15 (Sodium adduct, typically the base peak).[1]
- $[M - tBu + 2H]^+$: 156.10 (Loss of isobutylene).[1]
- $[M - Boc + 2H]^+$: 112.11 (Free amine core, 5-azaspiro[2.5]octane).[1]

Quality Control & Impurity Profiling

In drug development, "silent" impurities can derail SAR (Structure-Activity Relationship) studies.[1] For this scaffold, the olefinic precursor is the primary concern.[1]

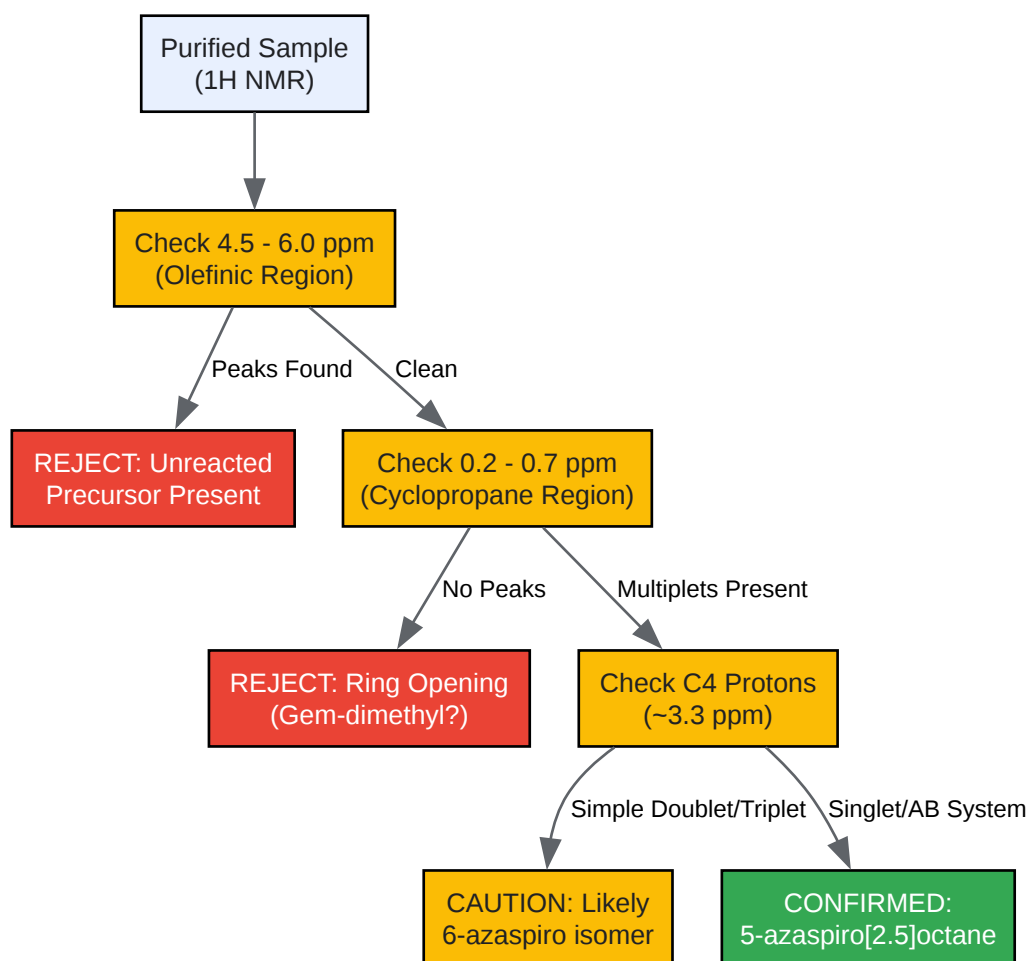
The "Olefin Check" Protocol

Before releasing the batch, run a standard 1H NMR and zoom into the 4.5 – 6.0 ppm region.[1]

- Pass: Baseline is flat.[1]
- Fail: Presence of singlets near 4.80 ppm and 5.00 ppm indicates unreacted N-Boc-3-methylenepiperidine.[1]

Structural Validation Workflow

Use the following logic gate to confirm the identity of the synthesized material.



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Figure 2: Decision tree for NMR-based structural validation.

Experimental Protocols

Standard ^1H NMR Acquisition

- Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl_3 (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts (zinc residues from Simmons-Smith).[1]
- Parameters:
 - Pulse Angle: 30° [1]

- Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the Boc t-butyl signal vs. ring protons).[1]
- Scans: 16 (minimum).
- Processing: Calibrate to residual CHCl_3 at 7.26 ppm.

Thin Layer Chromatography (TLC)

- Stationary Phase: Silica Gel 60 F254.[1]
- Mobile Phase: 10% - 20% Ethyl Acetate in Hexanes.[1]
- Visualization:
 - UV: Inactive (The scaffold lacks chromophores).[1]
 - Stain: Ninhydrin (only if Boc is deprotected) or KMnO_4 (stains the alkene impurity yellow/brown; the product stains faintly or requires Iodine).[1] Iodine/Silica is recommended for the Boc-protected product.[1]

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